molecular formula C17H19N3O2 B2988527 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide CAS No. 1797640-90-4

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide

Cat. No.: B2988527
CAS No.: 1797640-90-4
M. Wt: 297.358
InChI Key: VCGIMDPFBDIIKC-UHFFFAOYSA-N
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Description

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)nicotinamide is a nicotinamide derivative characterized by a pyrrolidine ring substituted with a methoxy group at the 3-position, linked to a phenyl moiety that is further conjugated to the nicotinamide core. This structural motif positions it within a broader class of bioactive molecules targeting enzymes, receptors, or signaling pathways. The 3-methoxypyrrolidine group may enhance solubility and binding affinity compared to simpler alkyl or aryl substituents, as seen in related compounds .

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-16-8-10-20(12-16)15-6-4-14(5-7-15)19-17(21)13-3-2-9-18-11-13/h2-7,9,11,16H,8,10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGIMDPFBDIIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired intermediates. The final step usually involves the coupling of the pyrrolidinyl intermediate with nicotinamide under controlled conditions to ensure the formation of the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions: N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding affinity and specificity of various receptors and enzymes.

Medicine: The potential medicinal applications of this compound include its use as a therapeutic agent. Its ability to interact with specific molecular targets may make it useful in the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide and its analogs:

Compound Name Structural Features Biological Activity Key Findings Reference
This compound - Nicotinamide core
- 3-Methoxypyrrolidinylphenyl substituent
Hypothesized: Enzyme inhibition (e.g., VEGFR-2, calpain) Structural similarity to VEGFR-2 inhibitors suggests potential anti-angiogenic activity .
A-933548 - Nicotinamide core
- Phenylpyrazole substituent
Calpain inhibition
Selectivity over cathepsins
IC₅₀ = 12 nM (calpain); >100-fold selectivity vs. cathepsins B/L .
Compound 40 (6-(4-(1H-Pyrrol-1-yl)benzylthio)-N-(4-fluorophenyl)nicotinamide) - Thioether linkage
- Fluorophenyl and pyrrole groups
Undisclosed (structural focus) Synthesized via thionicotinamide intermediates; 70.7% purity .
Compound 6 ((E)-N-(4-(2-(2,4-Dichlorobenzylidene)hydrazine-1-carbonyl)phenyl)-nicotinamide) - Hydrazine-carbonyldichlorobenzylidene substituent VEGFR-2 inhibition
Anti-proliferative activity
IC₅₀ = 0.89 µM (VEGFR-2); 82% inhibition of MCF-7 cell growth at 10 µM .
N-(4-(4-Chlorobenzamido)phenyl)nicotinamide - Chlorobenzamido-phenyl substituent Undisclosed (supplier data) Commercial availability; used in drug discovery pipelines .

Key Insights:

Substituent Impact on Activity :

  • Electron-Withdrawing Groups (e.g., fluorine in A-933548, chlorine in Compound 6): Enhance metabolic stability and target binding .
  • Pyrrolidine/Methoxy Groups : Likely improve solubility and membrane permeability compared to rigid aromatic systems (e.g., Compound 40) .
  • Hydrazine-Based Moieties (e.g., Compound 6): Enable strong hydrogen-bonding interactions with VEGFR-2, critical for anti-angiogenic effects .

Synthetic Accessibility :

  • Thioether-linked analogs (e.g., Compound 40) require multi-step synthesis with moderate purity (70–91%), whereas hydrazine derivatives (Compound 6) achieve higher bioactivity despite similar complexity .

Therapeutic Potential: Calpain inhibitors like A-933548 demonstrate nanomolar potency, suggesting that the target compound’s methoxypyrrolidine group could be optimized for similar protease selectivity . VEGFR-2-targeting nicotinamides (e.g., Compound 6) highlight the scaffold’s versatility in oncology, warranting further exploration of the methoxypyrrolidine analog in angiogenesis assays .

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • A pyrrolidine ring which may enhance its interaction with biological targets.
  • A nicotinamide moiety that is known for its role in various biochemical pathways, including NAD+ metabolism.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:

  • Inhibition of Nicotinamide N-Methyltransferase (NNMT) :
    • NNMT is an enzyme responsible for methylating nicotinamide to produce 1-methylnicotinamide (MNA). Overexpression of NNMT has been linked to several cancers. Compounds similar to this compound have shown potent inhibition of NNMT, suggesting a potential role in cancer therapy .
  • Induction of Apoptosis :
    • Research indicates that certain derivatives of nicotinamide can induce apoptosis in cancer cells. For instance, studies have demonstrated that related compounds can activate caspases, leading to programmed cell death in T47D breast cancer cells . The mechanism involves cell cycle arrest and subsequent apoptosis.
  • Microtubule Polymerization Inhibition :
    • Some studies have highlighted that N-phenyl nicotinamides can inhibit microtubule polymerization, which is critical for cell division. This action could contribute to their anti-cancer properties by preventing tumor cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeMechanism DescriptionReference
NNMT InhibitionPrevents conversion of nicotinamide to MNA
Apoptosis InductionActivates caspases leading to cell death
Microtubule InhibitionDisrupts mitotic spindle formation

Case Studies and Research Findings

  • Cancer Cell Studies :
    • In a study involving T47D breast cancer cells, derivatives of nicotinamide showed significant growth inhibition with GI(50) values as low as 0.21 µM. This suggests that this compound could be part of a new class of anti-cancer agents .
  • Metabolomic Profiling :
    • Comparative metabolomics has revealed that compounds targeting NNMT can alter metabolic pathways associated with cancer progression. This profiling helps identify key metabolites affected by treatments involving similar compounds .

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